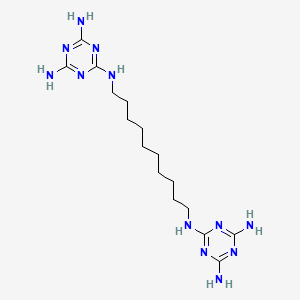
1,1-Dichloropentane-2,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dichloropentane-2,2-diol is an organic compound with the molecular formula C5H10Cl2O2. It is a dihalogenated alcohol, characterized by the presence of two chlorine atoms and two hydroxyl groups attached to a pentane backbone. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,1-Dichloropentane-2,2-diol can be synthesized through several methods. One common approach involves the chlorination of pentane-2,2-diol. The reaction typically requires a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction proceeds via the substitution of hydroxyl groups with chlorine atoms.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
1,1-Dichloropentane-2,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives or alcohols.
Substitution: The chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pentanone or pentanoic acid, while reduction could produce pentane-2,2-diol.
Wissenschaftliche Forschungsanwendungen
1,1-Dichloropentane-2,2-diol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound can serve as a model substrate in enzymatic studies to investigate the activity of dehalogenases and other enzymes.
Medicine: Research into potential therapeutic applications includes exploring its role as a precursor for drug synthesis.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the manufacture of various industrial products.
Wirkmechanismus
The mechanism of action of 1,1-dichloropentane-2,2-diol involves its interaction with molecular targets through its reactive chlorine and hydroxyl groups. These functional groups enable the compound to participate in various chemical reactions, such as nucleophilic substitution and oxidation-reduction processes. The pathways involved depend on the specific reaction conditions and the presence of catalysts or enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1-Dichloropentane: Similar in structure but lacks hydroxyl groups, making it less reactive in certain reactions.
1,2-Dichloropentane: Differently substituted, leading to variations in reactivity and applications.
1,1-Dichloroethane: A smaller molecule with different physical and chemical properties.
Uniqueness
1,1-Dichloropentane-2,2-diol is unique due to the presence of both chlorine and hydroxyl groups on the same carbon atoms. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs, making it a valuable compound in synthetic chemistry and research.
Eigenschaften
CAS-Nummer |
79481-02-0 |
|---|---|
Molekularformel |
C5H10Cl2O2 |
Molekulargewicht |
173.03 g/mol |
IUPAC-Name |
1,1-dichloropentane-2,2-diol |
InChI |
InChI=1S/C5H10Cl2O2/c1-2-3-5(8,9)4(6)7/h4,8-9H,2-3H2,1H3 |
InChI-Schlüssel |
LLEQGDWUXGEOAG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C(Cl)Cl)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





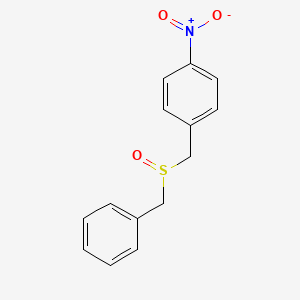

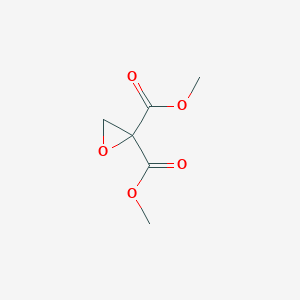

![2-Phenyl-N-[(2-sulfanylethyl)carbamoyl]acetamide](/img/structure/B14443834.png)
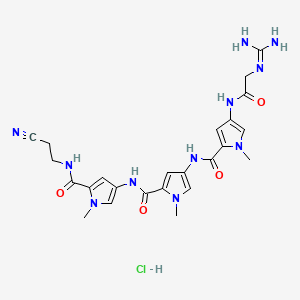
![4-[4-(4-Hydroxyphenyl)hex-3-en-3-yl]-2-methoxyphenol](/img/structure/B14443851.png)

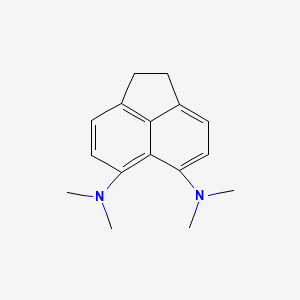
![Acetic acid;1,7,7-trimethylbicyclo[2.2.1]hept-2-en-2-ol](/img/structure/B14443860.png)
